3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one
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Overview
Description
3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone core
Preparation Methods
The synthesis of 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with 5,5-dimethyl-2-cyclohexen-1-one under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexenone core. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar compounds to 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one include:
Cyclohexenone: A simpler compound with a similar cyclohexenone core.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Shares a similar structure but lacks the methoxyphenyl and phenylacetyl groups.
2-Cyclohexen-1-one: Another related compound with a simpler structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds .
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxy-2-phenylethylidene)-3-(3-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C23H25NO3/c1-23(2)14-19(24-17-10-7-11-18(13-17)27-3)22(21(26)15-23)20(25)12-16-8-5-4-6-9-16/h4-11,13,25H,12,14-15H2,1-3H3/b22-20+,24-19? |
InChI Key |
XGGLDXWCGMCHCP-WBPFXJLNSA-N |
Isomeric SMILES |
CC1(CC(=NC2=CC(=CC=C2)OC)/C(=C(/CC3=CC=CC=C3)\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NC2=CC(=CC=C2)OC)C(=C(CC3=CC=CC=C3)O)C(=O)C1)C |
Origin of Product |
United States |
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